1,10-Phenanthroline hydrate

Description

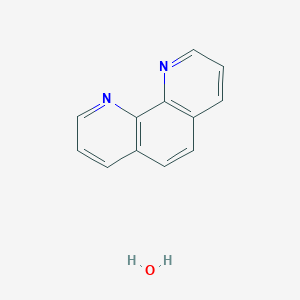

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,10-phenanthroline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQJCISYYXZCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2.H2O, C12H10N2O | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075302 | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-phenanthroline monohydrate appears as white crystalline powder or solid. Slight odor. (NTP, 1992), White solid with a mild odor; [CAMEO] Off-white odorless crystals; [Alfa Aesar MSDS] | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenanthroline monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5144-89-8 | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenanthroline monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Phenanthroline monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSX215X00E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

212 to 219 °F (NTP, 1992) | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Phenanthroline Monohydrate (CAS: 5144-89-8) for Researchers and Drug Development Professionals

An authoritative overview of the core physicochemical properties, experimental applications, and mechanisms of action of 1,10-Phenanthroline Monohydrate, a versatile heterocyclic compound with significant implications in research and therapeutic development.

Core Physicochemical and Spectroscopic Data

1,10-Phenanthroline monohydrate is a white to cream-colored crystalline powder.[1] This heterocyclic organic compound is widely recognized for its potent metal-chelating properties, which form the basis of its diverse applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,10-phenanthroline monohydrate is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental settings. The compound is stable under recommended storage conditions.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 5144-89-8 | [5] |

| Molecular Formula | C₁₂H₈N₂·H₂O | [1] |

| Molecular Weight | 198.22 g/mol | [5] |

| Appearance | White to cream crystalline powder or needles | [1][6] |

| Melting Point | 93-104 °C | [3][4][7][8] |

| Solubility in Water | 3.3 g/L | [8][9] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene. | [4][7] |

| Storage Temperature | 15-25°C | [8][9] |

Spectroscopic Data

The spectroscopic profile of 1,10-phenanthroline monohydrate is essential for its identification and quantification.

-

UV-Vis Spectroscopy: In solution, 1,10-phenanthroline monohydrate exhibits a maximum absorbance (λmax) at approximately 265 nm.[7] The complex formed between iron (II) and 1,10-phenanthroline, known as ferroin, has a strong absorbance at 510 nm, which is the basis for the spectrophotometric determination of iron.[7]

-

FTIR Spectroscopy: The infrared spectrum of 1,10-phenanthroline monohydrate shows characteristic stretching bands. Key peaks are observed around 1635 cm⁻¹ (C=C stretching), 1584 cm⁻¹ (C=N stretching), and a broad band at 3437 cm⁻¹ corresponding to the O-H stretching of the water molecule.[10]

-

NMR Spectroscopy: The ¹H NMR spectrum of 1,10-phenanthroline in a suitable deuterated solvent (e.g., DMSO-d₆) displays characteristic chemical shifts for its aromatic protons, typically in the range of δ 7.70 to 9.50 ppm.[11]

Applications in Research and Drug Development

1,10-Phenanthroline monohydrate is a versatile tool in scientific research and holds significant potential in the field of drug development due to its ability to chelate metal ions and interact with biological systems.

Analytical Chemistry: Spectrophotometric Determination of Iron

A primary application of 1,10-phenanthroline is in the quantitative analysis of iron. It reacts with ferrous ions (Fe²⁺) to form a stable, intensely red-orange tris(1,10-phenanthroline)iron(II) complex, which can be measured spectrophotometrically at 510 nm.[2][7] For the determination of total iron, any ferric ions (Fe³⁺) in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine hydrochloride.[1]

Enzyme Inhibition: A Tool in Drug Discovery

1,10-Phenanthroline is a well-established inhibitor of metalloenzymes, particularly those containing zinc ions at their active site.[11] This inhibitory action is achieved through the chelation of the essential metal cofactor, rendering the enzyme inactive.[11] This property makes it a valuable tool for studying enzyme mechanisms and a scaffold for designing novel therapeutic agents targeting metalloenzymes.

-

Metalloprotease Inhibition: It is a potent inhibitor of metalloproteases, a class of enzymes involved in critical physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[12] The effective concentration for metalloprotease inhibition is typically in the range of 1-10 mM.[7]

Anticancer Drug Development

The anticancer properties of 1,10-phenanthroline and its metal complexes are a significant area of research. These compounds can induce cancer cell death through multiple mechanisms.

-

Proteasome Inhibition and Apoptosis Induction: Copper complexes of 1,10-phenanthroline have been shown to be potent inhibitors of the 26S proteasome, a key cellular machinery for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded proteins, cellular stress, and ultimately, the induction of apoptosis (programmed cell death). The 1,10-phenanthroline ligand is believed to facilitate the uptake of copper into tumor cells.

-

Induction of HIF-1α Activity: 1,10-Phenanthroline has been identified as a hypoxia-mimetic agent, capable of inducing the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). It achieves this by inhibiting prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent enzymes that target HIF-1α for degradation under normal oxygen conditions. By chelating the iron cofactor, 1,10-phenanthroline stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Detailed Experimental Protocols

Spectrophotometric Determination of Iron

This protocol outlines the steps for the quantitative analysis of iron using 1,10-phenanthroline.

Materials:

-

1,10-Phenanthroline monohydrate solution (0.1% w/v in distilled water)[1]

-

Hydroxylamine hydrochloride solution (10% w/v in distilled water)[1]

-

Sodium acetate buffer solution[1]

-

Standard iron solution (prepared from a certified iron salt)[1]

-

Unknown sample containing iron

-

Spectrophotometer

Procedure:

-

Preparation of Standard Curve:

-

Pipette a series of known volumes of the standard iron solution into separate volumetric flasks.[6]

-

To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.[6]

-

Add 5 mL of the 1,10-phenanthroline solution to each flask.[6]

-

Add 8 mL of sodium acetate buffer to adjust the pH to the optimal range for complex formation (pH 2-9).[1][6]

-

Dilute to the mark with distilled water and mix well.[6]

-

Allow the color to develop for at least 10 minutes.[1]

-

Measure the absorbance of each standard solution at 510 nm using a blank solution (containing all reagents except iron).[6]

-

Plot a calibration curve of absorbance versus iron concentration.[6]

-

-

Analysis of Unknown Sample:

Metalloprotease Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of 1,10-phenanthroline on metalloprotease activity using a fluorogenic substrate.

Materials:

-

1,10-Phenanthroline monohydrate stock solution (e.g., 100 mM in a suitable solvent)

-

Purified metalloprotease

-

Fluorogenic metalloprotease substrate

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the 1,10-phenanthroline stock solution in assay buffer to achieve the desired final concentrations (e.g., 1-10 mM).[7]

-

In a 96-well plate, add the diluted 1,10-phenanthroline solutions.

-

Add the purified metalloprotease to each well containing the inhibitor and to control wells (containing buffer only).

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader. The fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of 1,10-phenanthroline compared to the uninhibited control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows involving 1,10-Phenanthroline monohydrate.

Caption: Inhibition of a metalloprotease by 1,10-phenanthroline through chelation of the zinc cofactor.

Caption: The copper-phenanthroline complex inhibits the proteasome, leading to apoptosis.

Caption: 1,10-Phenanthroline inhibits prolyl hydroxylase, stabilizing HIF-1α.

Caption: Experimental workflow for the determination of iron using 1,10-phenanthroline.

References

- 1. Stimulation of the activity of prolyl hydroxylase in 3T3 fibroblasts by 1,10-phenanthroline [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]

- 3. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential interactions between metal-based phenanthroline drugs and the unfolded protein response endoplasmic reticulum stress pathway | Experimental Results | Cambridge Core [cambridge.org]

- 7. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,10-Phenanthroline Hydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,10-phenanthroline hydrate. The information is presented to facilitate its application in research and development, with detailed experimental protocols and visualizations of key concepts.

Core Physicochemical Data

This compound is a heterocyclic organic compound widely recognized for its role as a bidentate chelating agent.[1] It is typically available as a white crystalline powder or solid with a slight odor.[2] The presence of a water molecule in its hydrated form influences its physical properties compared to the anhydrous state.

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂·H₂O or C₁₂H₁₀N₂O | [2][3] |

| Molecular Weight | 198.22 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder or needle-like crystals.[2][4][5] | [2][4][5] |

| Melting Point | 93-104 °C (decomposes) | [3][5][6][7] |

| Boiling Point | 365.1 °C at 760 mmHg (for anhydrous form) | [7] |

| Water Solubility | <0.1 mg/mL at 21 °C; 3.3 g/L at 20 °C | [2][4][5][8] |

| Solubility in Organic Solvents | Soluble in alcohol, acetone, and methanol; sparingly soluble in benzene.[3][6][9] | [3][6][9] |

| pKa (of conjugate acid, phenH⁺) | 4.84 at 25 °C | [10] |

| Density | ~1.1 g/cm³ | [5] |

| Vapor Density | 6.2 (vs air) | [4][5] |

| UV-Vis λmax | ~265 nm | [6] |

| Crystal System | Trigonal | [11][12] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

The melting point of this compound can be determined using a standard capillary method with a melting point apparatus.[10][13]

-

Sample Preparation: The this compound sample should be dry and finely powdered. If necessary, the crystals can be gently ground using a mortar and pestle.[10]

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube (sealed at one end) to a height of 1-2 mm. This is achieved by tapping the sealed end of the tube on a hard surface.[10][13]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[10]

-

An initial rapid heating can be performed to determine an approximate melting point. The apparatus is then allowed to cool.[10]

-

For an accurate measurement, a new sample is heated to about 10-15°C below the approximate melting point.[10]

-

The heating rate is then reduced to 1-2°C per minute.[10]

-

The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. A sharp melting point range (0.5-1°C) is indicative of a pure compound.[10]

-

The solubility of this compound can be assessed both qualitatively and quantitatively.

-

Qualitative Solubility Testing:

-

Quantitative Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a flask containing a known volume of the solvent.

-

The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then allowed to stand, and the undissolved solid settles.

-

A known volume of the supernatant is carefully removed, ensuring no solid particles are transferred. Filtration or centrifugation can be used to aid this process.[10]

-

The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-determined calibration curve.[10]

-

The pKa of the conjugate acid of 1,10-phenanthroline can be determined by potentiometric titration.[10][15]

-

Materials: A standardized solution of a strong acid (e.g., HCl), a standardized solution of a strong base (e.g., NaOH), a pH meter with a combination electrode, and a magnetic stirrer are required.[10][15]

-

Procedure:

-

A known amount of this compound is dissolved in a known volume of water.[15]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The initial pH is recorded.[10]

-

The solution is titrated with the standardized HCl solution, adding small increments of the titrant.[10]

-

The pH is recorded after each addition, allowing the reading to stabilize. The titration is continued well past the equivalence point.[10]

-

A titration curve of pH versus the volume of HCl added is plotted.[10]

-

The equivalence point is determined from the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point.[10]

-

-

UV-Vis Spectroscopy: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or water). The UV-Vis spectrum is recorded, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax).[6][16]

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.[14][17] The spectrum will show characteristic peaks for the aromatic rings and the water of hydration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure. A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆), and the spectra are acquired on an NMR spectrometer.[10][18][19]

Visualizations

The following diagrams illustrate key experimental workflows and chemical interactions involving 1,10-phenanthroline.

References

- 1. The chemical properties of 1,10-Phenanthroline hydrate_Chemicalbook [chemicalbook.com]

- 2. This compound | C12H10N2O | CID 21226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. This compound CAS#: 5144-89-8 [m.chemicalbook.com]

- 5. This compound CAS 5144-89-8 - Buy 1 10-Phenanthroline hydrate, 5144-89-8, C12H10N2O Product on BOSS CHEMICAL [bosschemical.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. This compound, CAS No. 5144-89-8 - iChemical [ichemical.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. davjalandhar.com [davjalandhar.com]

- 14. rsc.org [rsc.org]

- 15. Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study [scirp.org]

- 16. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

Synthesis and Purification of 1,10-Phenanthroline Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,10-phenanthroline hydrate, a crucial heterocyclic compound with wide-ranging applications in coordination chemistry, analytical sciences, and drug development. The document details the prevalent synthetic methodologies, primarily the Skraup reaction and the Friedländer synthesis, offering step-by-step experimental protocols. Furthermore, it outlines effective purification techniques, with a focus on recrystallization to obtain the stable monohydrate form. Quantitative data on reaction yields and purity are summarized for comparative analysis. Visual aids in the form of workflow diagrams are provided to elucidate the synthetic and purification processes.

Introduction

1,10-Phenanthroline (phen) is a rigid, planar N-heterocyclic aromatic ligand renowned for its strong and stable complexes with a variety of metal ions. The hydrate form, specifically 1,10-phenanthroline monohydrate, is the common commercially available and laboratory-synthesized product. Its robust chelating properties are fundamental to its application as an indicator in redox titrations, a reagent in colorimetric analysis, and a building block for metallo-drugs with potential therapeutic activities. This guide serves as a detailed resource for the laboratory-scale synthesis and purification of high-purity this compound.

Synthetic Methodologies

Two primary methods have been established for the synthesis of the 1,10-phenanthroline core structure: the Skraup reaction and the Friedländer synthesis.

Skraup Reaction

The Skraup reaction is the most traditional and widely employed method for the synthesis of 1,10-phenanthroline. This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent. For the synthesis of 1,10-phenanthroline, o-phenylenediamine is the key starting material.

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aromatic amine, cyclization, and subsequent oxidation to form the aromatic phenanthroline ring system.

Caption: Skraup reaction pathway for 1,10-phenanthroline synthesis.

Friedländer Synthesis

The Friedländer synthesis offers an alternative route to quinoline and phenanthroline derivatives through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5][6][7][8] For the synthesis of unsubstituted 1,10-phenanthroline, this method is less direct than the Skraup reaction and typically involves the preparation of an intermediate such as 8-amino-7-quinolinecarbaldehyde.[1]

This approach involves the synthesis of a substituted quinoline precursor which then undergoes a second cyclization to form the phenanthroline ring.

Caption: Friedländer synthesis pathway for 1,10-phenanthroline derivatives.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Skraup Synthesis of this compound

This procedure is based on the classical Skraup reaction using o-phenylenediamine and glycerol.

Materials:

-

o-Phenylenediamine

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic Pentoxide (As₂O₅) or Nitrobenzene

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol (optional, for recrystallization)

Experimental Workflow:

Caption: Experimental workflow for the synthesis and purification of this compound.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Addition of Reactants: Slowly add o-phenylenediamine to the cooled glycerol-sulfuric acid mixture with continuous stirring.

-

Addition of Oxidizing Agent: Gradually add the oxidizing agent (e.g., arsenic pentoxide) to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

-

Reaction: Heat the mixture to 140-160 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of cold water.

-

Precipitation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the crude 1,10-phenanthroline precipitates.

-

Isolation of Crude Product: Collect the crude product by filtration and wash it thoroughly with water.

Purification by Recrystallization

The crude 1,10-phenanthroline is purified by recrystallization from hot water to yield the monohydrate.

Procedure:

-

Dissolution: Dissolve the crude 1,10-phenanthroline in a minimum amount of boiling deionized water.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of 1,10-phenanthroline monohydrate.

-

Isolation of Pure Product: Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold water.

-

Drying: Dry the crystals in a desiccator or under vacuum at a low temperature to avoid the loss of water of hydration.

Quantitative Data

The yield and purity of this compound can vary depending on the specific reaction conditions and the purity of the starting materials.

| Synthesis Method | Reagents | Reported Yield (%) | Purity (%) | Reference(s) |

| Skraup Reaction | o-Phenylenediamine, Glycerol, As₂O₅, H₂SO₄ | 15-52 | >98 | [9] |

| Skraup Reaction | Aniline, Glycerol, Nitrobenzene, H₂SO₄, FeSO₄ | 84-91 (for quinoline) | - | [10][11] (illustrative for Skraup synthesis) |

| One-step method | o-Phenylenediamine derivative, ketene structure | 26 | 98 | [3][12] |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: 1,10-Phenanthroline monohydrate has a reported melting point of 93-94 °C.[13]

-

Spectroscopy (FT-IR, ¹H-NMR, ¹³C-NMR): To confirm the molecular structure.

-

Elemental Analysis: To determine the elemental composition and confirm the hydration state.

Applications in Drug Development

1,10-Phenanthroline and its metal complexes have garnered significant interest in drug development due to their diverse biological activities. They have been investigated for their potential as:

-

Anticancer Agents: The ability of 1,10-phenanthroline complexes to interact with DNA and inhibit enzymes like topoisomerases makes them promising candidates for cancer therapy.

-

Antimicrobial Agents: Metal complexes of 1,10-phenanthroline have demonstrated activity against a range of bacteria and fungi.

-

Enzyme Inhibitors: As a chelating agent, 1,10-phenanthroline can inhibit metalloenzymes by sequestering the essential metal cofactor.

Conclusion

The synthesis of this compound via the Skraup reaction followed by purification by recrystallization from water is a well-established and reliable method for obtaining high-purity material suitable for research and development purposes. While the Friedländer synthesis provides an alternative route, the Skraup reaction remains the more direct and common approach for the parent compound. Careful control of reaction conditions and meticulous purification are paramount to achieving the desired product quality for applications in drug development and other scientific disciplines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 9. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Molecular Weight of 1,10-Phenanthroline Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of 1,10-Phenanthroline monohydrate, a crucial parameter for a wide range of applications in research and development. From its role as a heterocyclic organic compound to its use in complexometric titrations and as an inhibitor of metalloproteinases, precise knowledge of its molecular properties is paramount.

Chemical Identity and Molecular Formula

1,10-Phenanthroline monohydrate is the hydrated form of 1,10-Phenanthroline, a chelating agent for most metals. Its chemical structure incorporates one molecule of water for every molecule of 1,10-Phenanthroline.

The chemical formula for 1,10-Phenanthroline monohydrate is C₁₂H₈N₂·H₂O .[1][2][3] This formula indicates that each molecule is composed of 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms, complexed with a single water molecule.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on the chemical formula, the molecular weight of 1,10-Phenanthroline monohydrate is consistently reported as approximately 198.22 g/mol or 198.23 g/mol .[1][2][4][5]

Calculation of Molecular Weight

To verify the reported molecular weight, a calculation based on the atomic weights of the elements is presented below. The atomic weights used are standard values:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

The calculation is as follows:

(12 x 12.011) + (10 x 1.008) + (2 x 14.007) + (1 x 15.999) = 144.132 + 10.080 + 28.014 + 15.999 = 198.225 g/mol

This calculated value is in excellent agreement with the reported molecular weights.

Quantitative Data Summary

For ease of reference, the key quantitative data for 1,10-Phenanthroline monohydrate are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈N₂·H₂O | [1][2][3] |

| Molecular Weight | 198.22 g/mol | [4][5] |

| Molar Mass | 198.23 g/mol | [1][2][3] |

| CAS Number | 5144-89-8 | [1][2][3][5] |

| Melting Point | 100 - 104 °C | [4] |

Experimental Context and Applications

While a specific experimental protocol for determining the molecular weight is not typically performed in a routine laboratory setting (it is a fundamental, calculated property), the accurate use of this value is critical in various experimental protocols. For instance, the preparation of solutions with a specific molarity requires the precise molecular weight.

Example Protocol: Preparation of a 0.1 M solution of 1,10-Phenanthroline monohydrate

-

Calculate the required mass:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For 100 mL (0.1 L) of a 0.1 M solution:

-

Mass = 0.1 mol/L x 0.1 L x 198.22 g/mol = 1.9822 g

-

-

Dissolution:

-

Accurately weigh 1.9822 g of 1,10-Phenanthroline monohydrate.

-

Dissolve the solid in a suitable solvent, such as ethanol or water, in a 100 mL volumetric flask.[4]

-

Bring the solution to the final volume with the solvent.

-

This example highlights the direct application and importance of the molecular weight in a common laboratory procedure.

Logical Relationship of Molecular Weight Components

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of 1,10-Phenanthroline monohydrate.

Caption: Hierarchical contribution of atomic weights to the total molecular weight.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 5144-89-8 CAS | 1,10 PHENANTHROLINE MONOHYDRATE | Redox Indicators | Article No. 05160 [lobachemie.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. You are being redirected... [bio-world.com]

- 5. 1,10-Phenanthroline monohydrate - CAS-Number 5144-89-8 - Order from Chemodex [chemodex.com]

An In-depth Technical Guide to the Stability and Storage of 1,10-Phenanthroline Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline, a heterocyclic organic compound, is a critical chelating agent in various biochemical and pharmaceutical applications. It is most commonly supplied as 1,10-phenanthroline monohydrate. The integrity and stability of this compound are paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for assessing the integrity of 1,10-phenanthroline hydrate.

Chemical Stability and Degradation

1,10-Phenanthroline monohydrate is generally stable under standard ambient conditions, including room temperature and pressure.[1] However, its stability is significantly influenced by several environmental factors. The monohydrate form is considered the most thermodynamically stable form under typical ambient conditions.[2][3][4]

Factors Affecting Stability

-

Moisture and Humidity: 1,10-Phenanthroline monohydrate is described as hygroscopic and moisture-sensitive.[5] The primary stability concern is the loss of its water of hydration. The compound dehydrates to its anhydrous form at a relative humidity (RH) below 10% at 25°C.[2][3][4] Conversely, the anhydrous form will readily take up water and convert to the monohydrate at an RH greater than 16-18%.[2] This interconversion can affect the material's physical properties and molar mass, impacting quantitative analyses.

-

Temperature: The compound is stable at recommended storage temperatures (15–25°C). Upon heating, dehydration can occur, which is observed as a broad endotherm between 25°C and 55°C in thermal analysis.[2] The monohydrate melts at approximately 102°C.[2][3][4] At elevated temperatures, thermal decomposition occurs, leading to the release of hazardous gases.[5]

-

Light: Direct exposure to light should be avoided as a precautionary measure, as suggested by safety data sheets.[1]

-

Incompatible Materials: 1,10-Phenanthroline monohydrate can react violently with strong oxidizing agents and strong acids.[1] Contact with these materials should be strictly avoided.

Degradation Pathways

The most well-defined degradation pathway under typical laboratory conditions is dehydration. Upon combustion or excessive heating, it decomposes to produce hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and shelf-life of 1,10-phenanthroline monohydrate.

Storage Conditions

To ensure stability, 1,10-phenanthroline monohydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] The recommended storage temperature is between 15°C and 25°C. To mitigate its hygroscopic nature, storage under an inert gas like nitrogen is advised.[5] The product should be stored in a locked area accessible only to authorized personnel.[1] One supplier indicates a shelf-life of two years if stored dry and under inert gas.

Handling Precautions

Due to its toxicity (Toxic if swallowed, Category 3), appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Minimize dust generation during handling.[1]

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability and physical properties of 1,10-phenanthroline monohydrate.

| Parameter | Value | Reference(s) |

| Melting Point | 102°C (Monohydrate); 117.8°C (Anhydrous Form I) | [2] |

| 100-104°C | ||

| 93-94°C | ||

| Dehydration Condition | Relative Humidity < 10% at 25°C | [2][3][4] |

| Rehydration Condition | Relative Humidity > 16% (for Anhydrous Form I) | [2][4] |

| Water Solubility | Slightly soluble | [6] |

| Solution Stability | A 200 mM stock solution in ethanol or methanol is stable for months at -20°C. Diluted aqueous solutions are stable for days. |

Experimental Protocols for Stability Assessment

Assessing the stability of 1,10-phenanthroline monohydrate, particularly its hydration state, involves several analytical techniques.

Thermal Analysis

-

Methodology: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study thermal stability.[2]

-

TGA: A sample is heated at a controlled rate (e.g., 2, 5, or 10 °C/min) under a nitrogen purge.[7] The mass loss corresponding to the water of hydration is measured.

-

DSC: The sample is heated at a controlled rate (e.g., 5 °C/min) to determine melting points and other thermal events like dehydration or polymorphic transitions.[7] Samples are typically sealed in aluminum pans.[7]

-

-

Purpose: To quantify the water content, determine the dehydration temperature, and identify the melting points of the hydrate and anhydrous forms.

Gravimetric Moisture Sorption/Desorption

-

Methodology: An automated moisture sorption analyzer is used to measure the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature (e.g., 25°C).[2][8] The anhydrous form can be generated in situ by drying the sample at 0% RH prior to the sorption scan.[8]

-

Purpose: To determine the critical RH for dehydration and rehydration, assess hygroscopicity, and understand the stability of different solid-state forms at various humidity levels.[2]

Spectroscopic Analysis

-

Methodology:

-

Infrared (IR) Spectroscopy: Variable temperature IR spectroscopy can monitor the dehydration process. The loss of intensity of the O-H stretching (ν(OH) ~3363 cm⁻¹) and bending (δ(OH) ~1640 cm⁻¹) vibrations indicates the transformation from the monohydrate to the anhydrous form.[7]

-

UV-Visible Spectroscopy: While not a primary method for solid-state stability, UV-Vis is crucial for assessing the stability of 1,10-phenanthroline in solution, particularly when complexed with metal ions like iron. The Fe(II)-phenanthroline complex has a maximum absorbance at ~508-511 nm, and the stability of this absorbance over time indicates the stability of the complex.[9][10]

-

-

Purpose: To provide structural information and confirm the presence or absence of water of hydration (IR) and to assess stability and concentration in solution (UV-Vis).

Powder X-ray Diffraction (PXRD)

-

Methodology: PXRD patterns are collected for samples under different conditions (e.g., varying humidity). The resulting diffraction patterns are unique to specific crystalline forms.

-

Purpose: To identify the solid-state form (monohydrate vs. anhydrous polymorphs) and monitor phase transformations induced by changes in humidity or temperature.[2]

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Factors influencing the stability of 1,10-phenanthroline monohydrate.

Caption: Experimental workflow for assessing the stability of 1,10-phenanthroline monohydrate.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. Understanding the Role of Water in 1,10-Phenanthroline Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the role of water in 1,10-phenanthroline monohydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. westliberty.edu [westliberty.edu]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. tainstruments.com [tainstruments.com]

- 9. jetir.org [jetir.org]

- 10. tau.ac.il [tau.ac.il]

Unveiling the Coordination Chemistry of 1,10-Phenanthroline: A Technical Guide to its Chelating Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline (phen) is a versatile, rigid, and planar N-heterocyclic aromatic ligand renowned for its potent chelating capabilities with a wide array of metal ions.[1] This technical guide provides an in-depth exploration of the fundamental principles governing the chelating properties of 1,10-phenanthroline and its derivatives. It delves into the thermodynamic stability of its metal complexes, the intricate mechanisms of action in biological systems, and its burgeoning applications in drug discovery and development, particularly in the realms of oncology and antimicrobials. This document summarizes extensive quantitative data, furnishes detailed experimental protocols for key assays, and employs visualizations to elucidate complex signaling pathways and experimental workflows, serving as a comprehensive resource for professionals in the scientific community.

Core Chelating Properties and Thermodynamic Stability

The defining characteristic of 1,10-phenanthroline is its ability to act as a bidentate ligand, coordinating with metal ions through its two nitrogen atoms to form stable five-membered chelate rings.[2] This structural arrangement confers significant thermodynamic stability to the resulting metal complexes. The stability of these complexes is a critical factor influencing their biological activity and is quantified by their stability constants (log K) or overall stability constants (log β).

The stability of 1,10-phenanthroline complexes with divalent first-row transition metal ions generally adheres to the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] This trend is influenced by factors such as the ionic radius of the metal ion and the ligand field stabilization energy.

Data Presentation: Stability Constants of Metal-Phenanthroline Complexes

The following table provides a compilation of stepwise and overall stability constants for 1,10-phenanthroline complexes with various divalent transition metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature, ionic strength, and the solvent system used.[1]

| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Stepwise Stability Constant (log K₃) | Overall Stability Constant (log β₃) |

| Mn(II) | 4.0 | 3.5 | 2.8 | 10.3 |

| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |

| Co(II) | 7.0 | 6.5 | 5.9 | 19.4 |

| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |

| Cu(II) | 9.0 | 7.5 | 6.0 | 22.5 |

| Zn(II) | 6.4 | 5.8 | 5.2 | 17.4 |

| Data sourced from a representative compilation under comparable conditions.[1] |

Mechanism of Action in Biological Systems

The biological activities of 1,10-phenanthroline and its metal complexes are multifaceted, stemming from both the intrinsic properties of the phenanthroline ligand and the coordinated metal ion. The primary mechanisms of action include enzyme inhibition through metal chelation and DNA interaction, which can lead to cytotoxic effects.

Enzyme Inhibition: A Focus on Metalloenzymes

A primary and well-documented mechanism of action for 1,10-phenanthroline is its role as a potent inhibitor of metalloenzymes.[3] Many enzymes, particularly metalloproteases, rely on a metal cofactor, often a divalent cation like zinc (Zn²⁺), for their catalytic activity.[4] 1,10-phenanthroline's high affinity for these metal ions allows it to sequester the essential cofactor from the enzyme's active site, rendering the enzyme inactive.[3] This process leaves behind an inactive "apoenzyme."[5]

This inhibitory action is particularly significant against matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play crucial roles in cancer progression, including tissue remodeling, angiogenesis, and metastasis.[3][6]

DNA Interaction and Cleavage

1,10-Phenanthroline and its metal complexes, particularly those with copper, are known to interact with DNA. The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of the DNA double helix.[3] This interaction can interfere with DNA replication and transcription processes.

Furthermore, copper-phenanthroline complexes can induce DNA cleavage through the generation of reactive oxygen species (ROS) in the presence of a reducing agent. This nuclease activity is a significant contributor to the cytotoxic effects of these compounds.

Applications in Drug Development

The unique chelating properties and biological activities of 1,10-phenanthroline have positioned it as a valuable scaffold in the design of novel therapeutic agents.

Anticancer Agents

The ability of 1,10-phenanthroline and its metal complexes to inhibit metalloenzymes involved in cancer progression and to induce DNA damage makes them promising candidates for anticancer drug development. Numerous studies have demonstrated the cytotoxic efficacy of these compounds against a variety of cancer cell lines.

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological or biochemical function. The following table summarizes the IC₅₀ values for various 1,10-phenanthroline-based compounds against different human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | Varies (concentration-dependent) |

| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | Varies (concentration-dependent) |

| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney Carcinoma) | Varies (concentration-dependent) |

| [Cu(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | Varies (concentration-dependent) |

| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | Varies (concentration-dependent) |

| [Ag₂(phen)₃(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | Varies (concentration-dependent) |

| Data from Deegan et al., 2007. The study demonstrated cytotoxicity 3 to 18 times greater than cisplatin.[7] |

Antimicrobial Agents

Metal complexes of 1,10-phenanthroline have also shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria. The development of metal-phenanthroline complexes offers a strategy to expand structural diversity and potentially target different biochemical pathways in bacteria, which is crucial in the era of increasing antibiotic resistance.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for various 1,10-phenanthroline-metal complexes against pathogenic microbes.

| Compound | Microorganism | MIC (µg/mL) |

| [Cu(tdda)(phen)] | Pseudomonas aeruginosa (CF isolates) | 16 - 32 |

| [Mn(tdda)(phen)] | Pseudomonas aeruginosa (CF isolates) | 16 - 32 |

| [Ag(tdda)(phen)] | Pseudomonas aeruginosa (CF isolates) | 8 - 32 |

| [Ag(1)₂]ClO₄ | Staphylococcus aureus | Good activity |

| --INVALID-LINK--₂ | Staphylococcus aureus | Good activity |

| --INVALID-LINK--₂ | Staphylococcus aureus | Good activity |

| --INVALID-LINK--₂ | Escherichia coli | Moderate activity |

| Data compiled from various studies, including those on clinical isolates from cystic fibrosis patients.[8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of 1,10-phenanthroline and its metal complexes.

Synthesis of Metal-Phenanthroline Complexes

Protocol for the Synthesis of [Cu(phen)(H₂O)₂SO₄] [10]

-

Preparation of Solutions:

-

Dissolve 1,10-phenanthroline (2 mmol) in a 10 mL mixture of ethanol and water (1:1 v/v).

-

In a separate beaker, dissolve CuSO₄·5H₂O (1.0 mmol) in a 10 mL solution of sodium acetate.

-

-

Reaction:

-

Add the CuSO₄ solution to the stirred 1,10-phenanthroline solution.

-

Transfer the reaction mixture to a PTFE-lined autoclave.

-

Heat the reaction at 150 °C for 72 hours.

-

-

Isolation:

-

Cool the autoclave to room temperature.

-

Collect the resulting blue crystals by filtration.

-

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol for MTT Assay [11]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,10-phenanthroline-metal complex in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to assess the ability of 1,10-phenanthroline-metal complexes to cleave plasmid DNA.

Protocol for DNA Cleavage Assay [12]

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), the metal-phenanthroline complex at various concentrations, and a buffer (e.g., Tris-HCl).

-

A reducing agent (e.g., ascorbate) may be added to facilitate oxidative cleavage.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

-

-

Agarose Gel Electrophoresis:

-

Add a loading dye to each reaction mixture.

-

Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates cleavage activity. The intensity of the bands can be quantified using densitometry.

-

Signaling Pathways Affected by 1,10-Phenanthroline Chelation

The inhibition of metalloenzymes by 1,10-phenanthroline can have downstream effects on various cellular signaling pathways that are critical in disease progression.

Inhibition of Matrix Metalloproteinase (MMP) Signaling

MMPs are key regulators of the extracellular matrix (ECM) and are involved in pathways that control cell proliferation, migration, and invasion. By chelating the zinc ion at the active site of MMPs, 1,10-phenanthroline can disrupt these pathways.

Conclusion

1,10-Phenanthroline stands as a cornerstone ligand in coordination chemistry with profound implications for drug discovery and development. Its robust chelating properties, leading to the formation of stable metal complexes, are central to its diverse biological activities. The ability to inhibit critical metalloenzymes and interact with DNA provides a strong rationale for its exploration as a scaffold for novel anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of the core principles of 1,10-phenanthroline chelation, supported by quantitative data and detailed experimental protocols. It is anticipated that this resource will facilitate further research and innovation in the application of 1,10-phenanthroline and its derivatives in addressing significant challenges in medicine and science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling Pathway Diagram [scispace.com]

- 6. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iupac.org [iupac.org]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. The Antibacterial and Anti-Biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas aeruginosa from Irish Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. dot | Graphviz [graphviz.org]

- 12. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of 1,10-Phenanthroline Hydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1,10-phenanthroline hydrate, a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines the key crystallographic data, details the experimental protocols for its characterization, and visualizes the intricate molecular arrangement, offering a foundational resource for its application in coordination chemistry and pharmaceutical sciences.

Core Crystallographic Data

The crystal structure of 1,10-phenanthroline monohydrate has been determined by single-crystal X-ray diffraction, revealing a trigonal crystal system with the space group P3₂.[1] The asymmetric unit contains three independent 1,10-phenanthroline monohydrate molecules.[1] The crystal structure is characterized by the formation of infinite helical chains of water molecules, around which the 1,10-phenanthroline molecules are arranged and linked through hydrogen bonds.[1][2] This arrangement defines the structure as a channel hydrate.[3]

A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3₂ |

| a (Å) | 17.792(2) |

| c (Å) | 8.5221(5) |

| V (ų) | 2336.3 |

| Z | 9 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R(F) | 0.064 |

| R_w(F²) | 0.135 |

Table 1: Crystallographic Data for this compound.[1]

Molecular Geometry and Hydrogen Bonding

The 1,10-phenanthroline molecules are planar, a crucial feature for their function as chelating ligands.[1] The crystal packing is dominated by an extensive hydrogen-bonding network. The water molecules form helical chains along the c-axis through O-H···O interactions.[1] Each water molecule then acts as a hydrogen bond donor to a nitrogen atom of a 1,10-phenanthroline molecule (O-H···N).[1][3] Notably, only one of the two nitrogen atoms of each phenanthroline molecule participates in this hydrogen bonding to the water chain.[1]

Key hydrogen bond distances are summarized in Table 2. Detailed intramolecular bond lengths and angles for the 1,10-phenanthroline molecule were not explicitly available in the reviewed literature.

| Bond | Distance (Å) |

| O-O | 2.976(3) |

| 2.981(2) | |

| 2.988(3) | |

| N···O | 2.991(7) |

| 2.999(7) | |

| 3.004(8) |

Table 2: Hydrogen Bond Distances in this compound Crystal.[1]

Experimental Protocols

Crystallization

Single crystals of this compound suitable for X-ray diffraction are typically obtained by recrystallization from water.[1] A general procedure is as follows:

-

Dissolution: Dissolve 1,10-phenanthroline in distilled water at an elevated temperature to achieve a saturated or near-saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature in an undisturbed environment. Slow cooling is critical for the formation of large, high-quality single crystals.

-

Crystal Isolation: Once crystals have formed, they can be isolated by filtration.

-

Drying: The isolated crystals should be dried in a desiccator for several hours.[1]

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data presented in this guide were obtained using the following experimental setup:[1]

-

Crystal Selection: A suitable single crystal with dimensions of approximately 0.45 x 0.50 x 0.55 mm was selected.[1]

-

Diffractometer: An Enraf-Nonius CAD4 diffractometer was used for data collection.[1]

-

Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) was employed.[1]

-

Temperature: The data was collected at a temperature of 298 K.[1]

-

Data Collection Mode: An ω-scan mode was utilized.[1]

-

Structure Solution and Refinement: The structure was solved and refined using programs such as SHELXS and SHELXL.[1]

Visualizing the Crystal Structure

The following diagrams, generated using the DOT language, illustrate the key structural features of this compound.

References

The Theoretical Basis of 1,10-Phenanthroline as a Redox Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles underpinning the function of 1,10-phenanthroline, primarily through its iron(II) complex known as ferroin, as a redox indicator. The document details the electrochemical and spectrophotometric properties of the ferroin/ferriin system, explains the role of the Nernst equation in its mechanism, and provides detailed experimental protocols for its application in redox titrations.

Core Principles of 1,10-Phenanthroline as a Redox Indicator

1,10-Phenanthroline is a bidentate chelating agent that forms a stable, intensely colored complex with the iron(II) ion (Fe²⁺). This complex, formally named tris(1,10-phenanthroline)iron(II), is commonly known as ferroin. The utility of ferroin as a redox indicator stems from the reversible oxidation of the central iron atom from the +2 to the +3 oxidation state. This transformation results in a distinct and sharp color change, signaling the endpoint of a redox titration.

The redox-active species is the [Fe(phen)₃]²⁺ ion, which undergoes a one-electron oxidation to the ferric derivative, [Fe(phen)₃]³⁺, often referred to as ferriin.[1] The potential for this redox change is approximately +1.06 volts in 1 M sulfuric acid.[1]

The key attributes of ferroin that make it an excellent redox indicator are:

-

A sharp and reversible color change: The transition between the reduced (red) and oxidized (pale blue) forms is rapid and easily observable.[2]

-

High color intensity: The reduced form, ferroin, has a very high molar absorptivity, meaning even small concentrations produce a strong color.

-

Stability: The ferroin complex is stable in acidic solutions and at temperatures up to 60°C.[1]

The Redox Chemistry of the Ferroin/Ferriin System

The fundamental reaction governing the function of the ferroin indicator is the reversible oxidation-reduction of the iron complex:

[Fe(phen)₃]²⁺ (Ferroin, red) ⇌ [Fe(phen)₃]³⁺ (Ferriin, pale blue) + e⁻

The standard electrode potential (E°) for this half-reaction is a critical parameter that determines the potential at which the indicator changes color.

Quantitative Data

The spectrophotometric properties of ferroin and ferriin are central to its function as a visual indicator. The intense color of the reduced form and the pale color of the oxidized form create a high-contrast transition at the endpoint of a titration.

| Parameter | Ferroin ([Fe(phen)₃]²⁺) | Ferriin ([Fe(phen)₃]³⁺) |

| Color | Red | Pale Blue |

| λmax (nm) | ~510 | ~310 |

| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | ~11,100 | Significantly lower than ferroin in the visible range |

| Standard Redox Potential (E°) (V vs. SHE) | +1.06 (in 1 M H₂SO₄) | +1.06 (in 1 M H₂SO₄) |

Note: The molar absorptivity of ferriin in the visible spectrum is very low, which accounts for its pale blue color. Its primary absorption is in the ultraviolet region.

The Nernst Equation and the Indicator's Mechanism

The Nernst equation provides the theoretical framework for understanding how the potential of the ferroin/ferriin system, and thus its color, changes with the relative concentrations of its oxidized and reduced forms.

The Nernst equation for the ferroin/ferriin half-reaction is:

E = E° - (RT/nF) * ln([Fe(phen)₃]²⁺ / [Fe(phen)₃]³⁺)

Where:

-

E is the electrode potential.

-

E° is the standard electrode potential of the ferroin/ferriin couple (+1.06 V).

-

R is the universal gas constant (8.314 J·K⁻¹·mol⁻¹).

-

T is the temperature in Kelvin.

-

n is the number of electrons transferred in the half-reaction (n=1).

-

F is the Faraday constant (96,485 C·mol⁻¹).

-

[Fe(phen)₃]²⁺ and [Fe(phen)₃]³⁺ are the molar concentrations of the reduced and oxidized forms of the indicator, respectively.

The color change of the indicator is observed when the potential of the solution being titrated passes through the transition potential range of the indicator. This occurs when the ratio of the oxidized to reduced form of the indicator shifts significantly. The human eye can typically detect a color change when the ratio of the two colored forms is between 1:10 and 10:1.

-

When [Ferroin] > 10 * [Ferriin]: The solution appears red.

-

When [Ferriin] > 10 * [Ferroin]: The solution appears pale blue.

-

When [Ferroin] ≈ [Ferriin]: The color change is most pronounced. At this point, E ≈ E°.

Therefore, the sharp color change of the ferroin indicator occurs at a potential very close to its standard electrode potential.

Experimental Protocols

Preparation of Ferroin Indicator Solution (0.025 M)

Materials:

-

1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Beakers

Procedure:

-

Weigh approximately 0.70 g of iron(II) sulfate heptahydrate and dissolve it in about 50 mL of distilled water in a beaker.

-

Weigh approximately 1.49 g of 1,10-phenanthroline monohydrate and add it to the iron(II) sulfate solution.

-

Stir the mixture until the 1,10-phenanthroline has completely dissolved. The solution will turn a deep red color.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute the solution to the 100 mL mark with distilled water, cap the flask, and invert several times to ensure homogeneity.

Redox Titration of Iron(II) with Cerium(IV) Sulfate

This protocol details the determination of the concentration of an iron(II) solution using a standardized cerium(IV) sulfate solution with ferroin as the indicator.

Reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺

Materials:

-

Standardized 0.1 M cerium(IV) sulfate solution

-

Iron(II) solution of unknown concentration

-

1 M Sulfuric acid (H₂SO₄)

-

Ferroin indicator solution

-

Burette (50 mL)

-

Pipette (25 mL)

-

Conical flask (250 mL)

-

Graduated cylinder

Procedure:

-

Pipette 25.00 mL of the iron(II) solution into a 250 mL conical flask.

-

Add approximately 25 mL of 1 M sulfuric acid to the flask to ensure an acidic environment.

-

Add 1-2 drops of the ferroin indicator solution to the flask. The solution should turn red.

-

Fill the burette with the standardized 0.1 M cerium(IV) sulfate solution and record the initial volume.

-

Titrate the iron(II) solution with the cerium(IV) sulfate solution, swirling the flask continuously.

-

As the endpoint is approached, the red color of the solution will start to fade. Add the titrant dropwise at this stage.

-

The endpoint is reached when the color of the solution changes sharply from red to a pale blue or greenish-blue.

-

Record the final volume of the cerium(IV) sulfate solution used.

-

Repeat the titration at least two more times to ensure concordant results.

Calculation: The concentration of the iron(II) solution can be calculated using the following formula:

M₁V₁ = M₂V₂

Where:

-

M₁ = Molarity of the cerium(IV) sulfate solution

-

V₁ = Volume of the cerium(IV) sulfate solution used

-

M₂ = Molarity of the iron(II) solution (unknown)

-

V₂ = Volume of the iron(II) solution used

Visualizations

Caption: Redox equilibrium of the ferroin/ferriin indicator system.

Caption: Logical flow of the Nernst equation's effect on indicator color.

Caption: Experimental workflow for a redox titration using ferroin.

References

spectroscopic properties (UV-Vis) of 1,10-Phenanthroline

An In-Depth Technical Guide to the UV-Vis Spectroscopic Properties of 1,10-Phenanthroline

Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound widely recognized for its role as a bidentate chelating agent. Its rigid, planar structure and π-conjugated system give rise to distinct spectroscopic properties, particularly in the ultraviolet-visible (UV-Vis) region. These properties are fundamental to its numerous applications, including the quantitative analysis of metal ions, the study of metalloenzymes, and its use in photochemical processes. This guide provides a comprehensive overview of the UV-Vis spectroscopic characteristics of 1,10-phenanthroline, detailed experimental protocols for its analysis, and the underlying electronic principles.

Core Spectroscopic Properties and Electronic Transitions